2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid

説明

2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid, also known as 2,2-difluoro-4-fluorobenzoic acid (DFBFA), is an organic compound belonging to the family of carboxylic acids. It is a colorless, crystalline solid with a melting point of 91-93 °C and a boiling point of 277-278 °C. DFBFA is a versatile building block for organic synthesis due to its wide range of reactivity and its ability to form complexes with other molecules. It is used in the synthesis of fluorinated compounds and as a catalyst in organic reactions.

科学的研究の応用

Metal-Organic Frameworks (MOFs) and Cluster Synthesis

2-Fluorobenzoic acid derivatives are instrumental in the synthesis and structural development of rare-earth metal-organic frameworks (MOFs). These MOFs have shown potential in various applications, including gas storage, separation, and catalysis. For example, the utilization of 2-fluorobenzoic acid as a modulator has led to the discovery of fluoro bridging groups in rare-earth MOFs. Such bridging groups are significant for the synthesis of novel MOF structures with potential applications in gas separation and storage due to their unique pore sizes and surface areas (Vizuet et al., 2021).

Lanthanide Complexes and Photoluminescence

The synthesis of lanthanum complexes using 2-fluorobenzoic acid ligands has been explored to create materials with unique photoluminescent properties. These complexes exhibit potential for use in optoelectronic devices, sensors, and as probes in fluorescence microscopy due to their ability to sensitize visible and near-infrared (NIR) emitting lanthanide ions. Such applications are crucial for advances in medical imaging, environmental monitoring, and the development of photovoltaic devices (Xia, 2007).

Biodegradation and Environmental Research

Research into the biodegradation of fluorobenzoates has revealed the capability of certain microorganisms to catabolize these compounds, highlighting their potential in bioremediation strategies. Specifically, studies have shown that Sphingomonas sp. can degrade fluorobenzoates, making it a valuable tool in the detoxification of environments contaminated with fluorinated organic compounds (Boersma et al., 2004).

Fluorinated Compounds in Organic Synthesis

Fluorobenzoic acid derivatives are also key intermediates in the synthesis of various fluorinated organic compounds. Their use has been critical in developing new synthetic routes for fluorinated materials, which are essential in pharmaceuticals, agrochemicals, and material sciences. The selective substitution reactions involving fluorobenzoic acids have been particularly useful in constructing complex molecular architectures with specific functional properties (Umezu et al., 2003).

Conformational Analysis and Molecular Interactions

Studies on aminofluorobenzoic acids, including derivatives similar in structure to 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid, have provided insights into the conformational isomerism driven by intra-molecular interactions such as hydrogen bonding and fluorine interactions. Such research offers valuable information for the design of molecular sensors, switches, and other functional materials that rely on conformational changes for their activity (Silla et al., 2013).

特性

IUPAC Name |

2-(2,2-difluoroethoxy)-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-5-1-2-6(9(13)14)7(3-5)15-4-8(11)12/h1-3,8H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLOUIABNFSWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

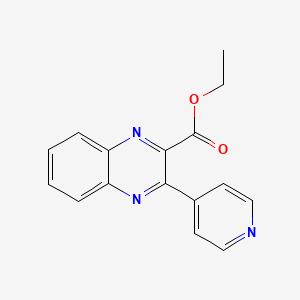

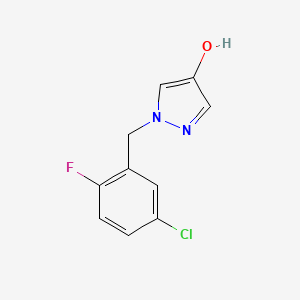

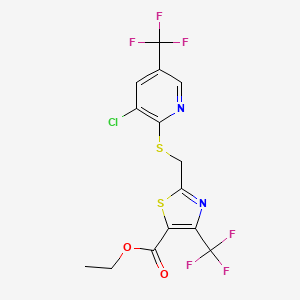

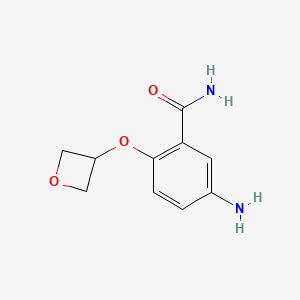

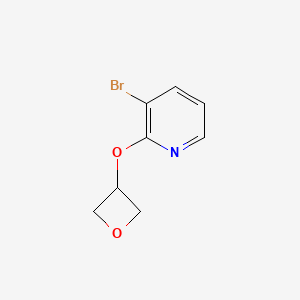

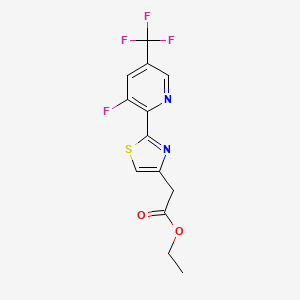

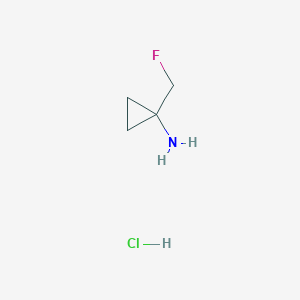

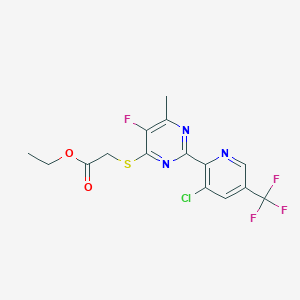

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1412420.png)

![Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester](/img/structure/B1412421.png)

![(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine](/img/structure/B1412422.png)

![4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene](/img/structure/B1412424.png)

![Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester](/img/structure/B1412425.png)